molecular formula C7H9FN2 B1499337 4-(Aminomethyl)-3-fluoroaniline CAS No. 900174-91-6

4-(Aminomethyl)-3-fluoroaniline

Cat. No.: B1499337
CAS No.: 900174-91-6
M. Wt: 140.16 g/mol
InChI Key: BKWCMHZDPKBMJC-UHFFFAOYSA-N
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Description

Aminomethyl compounds are often used in the preparation of various pharmaceuticals and complex organic molecules . They can serve as a type of antifibrinolytic agent used in the treatment of fibrotic skin disorders .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves reactions with other organic compounds . The exact synthesis process for “4-(Aminomethyl)-3-fluoroaniline” would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be determined by its constituent atoms and the bonds between them .


Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo elimination reactions and can be used in the synthesis of other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure. These properties could include color, density, hardness, melting point, boiling point, and reactivity .

Scientific Research Applications

Structural Insights and Protein Modification

Fluorinated amino acids, such as 4-fluoroproline, have been used to modulate the biophysical properties of proteins, including their stability, conformation, and folding behavior. The introduction of fluorine atoms into proteins can lead to increased or decreased protein stabilities due to the complex interplay of newly formed interactions and the conformational preferences of the fluorinated residues. This makes fluorinated amino acids valuable tools for protein engineering (Holzberger et al., 2012).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including those modified with fluorine atoms, have been employed as versatile building blocks for non-invasive studies in cells and organisms. These compounds facilitate the study of biological systems at the molecular level by enabling the construction of fluorescent macromolecules that do not disrupt native biomolecular properties. The design and synthesis of fluorescent amino acids have significantly contributed to tracking protein-protein interactions and imaging events with high spatial resolution (Cheng et al., 2020).

Engineering Fluorometabolite Production

The engineering of fluorometabolite production in microbial sources, such as the expression of the fluorinase enzyme in Salinispora tropica, showcases the potential of creating novel fluorinated natural products. This approach highlights the possibility of genetically engineering the production of fluorometabolites, opening up new avenues for the development of pharmaceutical compounds with enhanced properties (Eustáquio et al., 2010).

Synthesis and Characterization of Fluorinated Compounds

The synthesis and characterization of various fluorinated compounds, including amino- and iminometallanes, provide foundational knowledge for the development of materials and catalysts with potential applications in scientific research. These studies contribute to the understanding of the reactivity and properties of fluorinated compounds, which can be applied in diverse fields such as organometallic chemistry and material science (Schnitter et al., 1997).

Fluorinated Proteins in Structure and Stability

Research into the incorporation of fluorinated amino acids into proteins has shown that these modifications can significantly enhance protein stability against chemical and thermal denaturation, as well as proteolytic degradation. The unique physicochemical properties of fluorinated side chains, such as their ability to increase the buried hydrophobic surface area in the folded state, contribute to the enhanced stability of fluorinated proteins. This highlights the potential of fluorinated amino acids in designing more stable and functional proteins for biotechnological applications (Marsh, 2014).

Safety and Hazards

The safety and hazards associated with a compound like “4-(Aminomethyl)-3-fluoroaniline” would depend on its specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on a compound like “4-(Aminomethyl)-3-fluoroaniline” could include further studies on its synthesis, properties, and potential applications .

Properties

IUPAC Name

4-(aminomethyl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCMHZDPKBMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657875
Record name 4-(Aminomethyl)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-91-6
Record name 4-(Aminomethyl)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-4-nitrobenzonitrile (0.541 g, 2.43 mmol) in methanol (20 mL) and 6N hydrochloric acid (3 mL) was hydrogenated (55 psi) over 10% palladium on carbon (164 mg) for 22 h. The reaction mixture was filtered and concentrated in vacuo to afford 77A (0.65 g, 100%). 1H NMR (400 MHz, CD3OD) δ 4.23 (s, 2H), 7.29 (d, J=8.79 Hz, 2H), 7.68 (t, J=7.91 Hz, 1H).
Quantity
0.541 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
164 mg
Type
catalyst
Reaction Step Four
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-3-fluoroaniline
Reactant of Route 2
4-(Aminomethyl)-3-fluoroaniline
Reactant of Route 3
4-(Aminomethyl)-3-fluoroaniline
Reactant of Route 4
4-(Aminomethyl)-3-fluoroaniline
Reactant of Route 5
4-(Aminomethyl)-3-fluoroaniline
Reactant of Route 6
4-(Aminomethyl)-3-fluoroaniline

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